molecular formula C16H12Cl2N2O2S B2608949 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 912770-83-3

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2608949
CAS RN: 912770-83-3
M. Wt: 367.24
InChI Key: KLPPKVQUNLREPO-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as DCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

A study on novel 4-thiazolidinone derivatives, which are structurally related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, demonstrated significant anticonvulsant activity. These compounds were evaluated for their ability to bind to benzodiazepine receptors, with some showing considerable effectiveness in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).

Antimicrobial Properties

Research on new pyridine derivatives, including those with benzothiazole moieties, revealed variable and modest antimicrobial activity against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

A study focused on N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound with structural similarities, synthesized a heterocyclic organic compound and evaluated its crystal structure, optical, thermal, and biological properties. The research highlighted its potential in nonlinear optical (NLO) applications due to significant second harmonic generation (SHG) efficiency, which is crucial for optical data processing and communication technologies (Prabukanthan et al., 2020).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-2-22-10-5-3-9(4-6-10)15(21)20-16-19-14-12(23-16)8-7-11(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPKVQUNLREPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

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